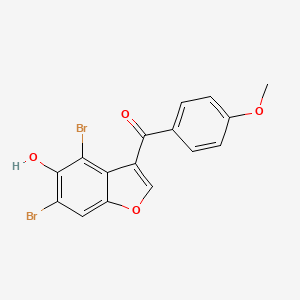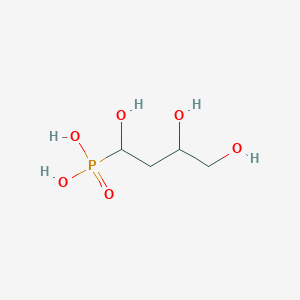
(1,3,4-Trihydroxybutyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,4-Trihydroxybutyl)phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a butyl chain with three hydroxyl groups. Its molecular formula is C4H11O6P, and it has a molecular weight of 186.1 g/mol
Métodos De Preparación
The synthesis of (1,3,4-Trihydroxybutyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize the hydrolysis of phosphorus trichloride with water or steam to produce phosphonic acids .
Análisis De Reacciones Químicas
(1,3,4-Trihydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
(1,3,4-Trihydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phosphonic acid derivatives.
Biology: Its structural similarity to phosphate groups makes it useful in studying biological processes involving phosphorylation.
Mecanismo De Acción
The mechanism of action of (1,3,4-Trihydroxybutyl)phosphonic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. This compound can also alter metabolic pathways by competing with phosphate for binding sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
(1,3,4-Trihydroxybutyl)phosphonic acid can be compared with other phosphonic acids, such as:
Phosphorous acid (H3PO3): Unlike this compound, phosphorous acid is diprotic and lacks the butyl chain with hydroxyl groups.
Ethephon ((2-Chloroethyl)phosphonic acid): Ethephon is used as a plant growth regulator and has a different mechanism of action compared to this compound.
Phosphinic acid derivatives: These compounds have a similar phosphorus-oxygen framework but differ in their oxidation states and functional groups.
Propiedades
Número CAS |
88282-80-8 |
|---|---|
Fórmula molecular |
C4H11O6P |
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
1,3,4-trihydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O6P/c5-2-3(6)1-4(7)11(8,9)10/h3-7H,1-2H2,(H2,8,9,10) |
Clave InChI |
QPBIORZSSRWTTN-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)C(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



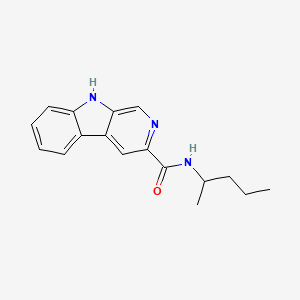
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
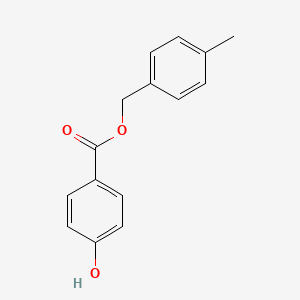
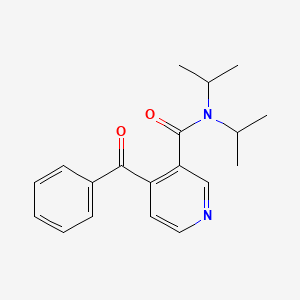
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)

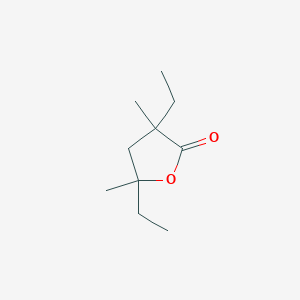
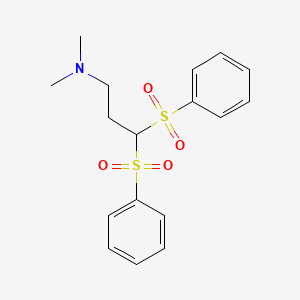
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
